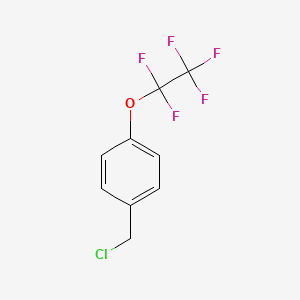

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Description

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound featuring a chloromethyl (–CH₂Cl) group and a pentafluoroethoxy (–OCF₂CF₃) substituent on a benzene ring. The pentafluoroethoxy group is highly electron-withdrawing due to its fluorine atoms, which significantly influence the compound’s reactivity and physicochemical properties. This structure is notable for applications in agrochemicals, pharmaceuticals, and materials science, where fluorinated groups enhance stability, bioavailability, and resistance to metabolic degradation .

Properties

Molecular Formula |

C9H6ClF5O |

|---|---|

Molecular Weight |

260.59 g/mol |

IUPAC Name |

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |

InChI |

InChI=1S/C9H6ClF5O/c10-5-6-1-3-7(4-2-6)16-9(14,15)8(11,12)13/h1-4H,5H2 |

InChI Key |

WKSXVYGFKVKCKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)OC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves two key steps:

- Introduction of the pentafluoroethoxy group onto the benzene ring at the para position.

- Functionalization of the benzene ring with a chloromethyl group at the 1-position.

The order of these steps and the choice of reagents and conditions can vary depending on the desired purity, yield, and scale.

Step 1: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene Intermediate

Method A: Nucleophilic Aromatic Substitution (SNAr) of Phenol Derivatives

- Starting from 4-hydroxybenzyl derivatives , the hydroxy group is converted to the pentafluoroethoxy substituent via reaction with pentafluoroethylating agents such as pentafluoroethyl iodide or pentafluoroethyl triflate.

- The reaction typically employs a strong base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol, generating the phenolate ion, which then nucleophilically attacks the pentafluoroethyl electrophile.

- Solvents such as dimethylformamide or tetrahydrofuran are commonly used to facilitate the reaction.

- The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.

This approach is supported by analogous methods reported for the introduction of fluoroalkoxy groups onto aromatic rings.

Method B: Transition Metal-Catalyzed Etherification

- Palladium- or copper-catalyzed cross-coupling reactions between 4-halobenzenes (e.g., 4-bromobenzene derivatives) and pentafluoroethanol can be employed.

- Ligands such as phosphines and bases like cesium carbonate facilitate the coupling.

- This method offers regioselectivity and functional group tolerance but requires careful optimization of catalyst and conditions.

Step 2: Introduction of the Chloromethyl Group at the 1-Position

Method A: Chloromethylation via Blanc Reaction

- The classical Blanc reaction involves the reaction of the aromatic compound with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

- For 4-(1,1,2,2,2-pentafluoroethoxy)benzene , chloromethylation selectively occurs at the 1-position relative to the pentafluoroethoxy substituent due to its electron-donating effect.

- Reaction conditions must be carefully controlled to avoid poly-chloromethylation or polymerization.

- Typical conditions: aqueous HCl, formaldehyde (paraformaldehyde), ZnCl2 catalyst, temperature 0–40 °C, reaction time 2–6 hours.

Method B: Halogenation of Hydroxymethyl Intermediate

- Alternatively, the chloromethyl group can be introduced by first synthesizing the corresponding hydroxymethyl derivative via formylation or hydroxymethylation.

- This intermediate is then converted to the chloromethyl compound by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- This two-step method allows better control over substitution and purity.

Alternative Synthetic Routes

- Direct chloromethylation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde followed by reduction and functional group transformations.

- Grignard or organolithium reagents derived from 4-bromo- or 4-chlorobenzene precursors can be reacted with pentafluoroethyl electrophiles, followed by chloromethylation.

Data Table: Summary of Preparation Methods

Research Results and Observations

- The nucleophilic aromatic substitution method for introducing the pentafluoroethoxy group is favored for its straightforwardness and relatively mild conditions, minimizing decomposition of sensitive groups.

- The Blanc reaction remains the most practical and industrially relevant method for chloromethylation, provided reaction parameters are optimized to avoid side reactions.

- Transition metal-catalyzed etherification offers an alternative for substrates sensitive to strongly basic conditions.

- The two-step hydroxymethylation followed by halogenation allows for purification of intermediates, improving final product purity.

- Analytical techniques such as NMR spectroscopy , gas chromatography , and high-performance liquid chromatography are essential for monitoring reaction progress and verifying product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring fluorinated aromatic structures.

Materials Science: It is used in the production of specialty polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(a) 1-(Chloromethyl)-4-(trifluoromethoxy)benzene (CAS 65796-00-1)

- Molecular Formula : C₈H₆ClF₃O

- Key Differences: The trifluoromethoxy (–OCF₃) group lacks two fluorine atoms compared to the pentafluoroethoxy group.

- Applications : Used in pesticide intermediates and bioactive molecules due to moderate fluorination.

(b) 4-Bromo-1-(1,1,2,2,2-pentafluoroethoxy)benzene (CAS: N/A)

- Molecular Formula : C₈H₄BrF₅O

- Key Differences : Replaces the chloromethyl group with a bromine atom. Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions in crystal engineering or receptor binding.

- Properties: Boiling point = 186°C; density = 1.677 g/cm³ (higher than non-fluorinated analogs due to fluorine’s mass) .

- Applications : Intermediate in synthesizing FXR antagonists for treating metabolic disorders .

Non-Fluorinated Alkoxy Analogues

(a) 1-(Chloromethyl)-4-(heptyloxy)benzene ()

- Molecular Formula : C₁₄H₂₁ClO

- Key Differences: The heptyloxy (–OC₇H₁₅) group is non-fluorinated and hydrophobic. This increases lipophilicity (higher logP) but reduces resistance to oxidation.

- Physicochemical Data : NMR spectra show deshielded aromatic protons due to electron-donating alkoxy groups, contrasting with the electron-deficient environment in fluorinated analogs .

(b) 1-(Chloromethyl)-4-(1-methylethoxy)benzene (CAS 40141-12-6)

Chloromethyl Benzene Derivatives with Heteroatoms

(a) 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

(b) 1-(1-Chloroethyl)-4-phenylbenzene (CAS 58114-03-7)

- Molecular Formula : C₁₄H₁₁Cl

- Key Differences : A chloroethyl (–CH₂CH₂Cl) group replaces chloromethyl, altering steric and electronic profiles. This structure participates in radical-mediated polymerization .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | logP | Key Application |

|---|---|---|---|---|---|

| 1-(Chloromethyl)-4-(pentafluoroethoxy)benzene | C₉H₆ClF₅O | 278.59 | ~200 (estimated) | 3.5 | Agrochemical intermediates |

| 1-(Chloromethyl)-4-(trifluoromethoxy)benzene | C₈H₆ClF₃O | 222.58 | 180–190 | 2.8 | Pesticide synthesis |

| 4-Bromo-1-(pentafluoroethoxy)benzene | C₈H₄BrF₅O | 307.02 | 186 | 3.1 | FXR antagonist precursors |

| 1-(Chloromethyl)-4-(heptyloxy)benzene | C₁₄H₂₁ClO | 240.77 | 300–310 | 5.2 | Surfactant research |

Table 2: Reactivity Comparison

| Compound | Electrophilic Substitution Rate | Nucleophilic Substitution (Cl site) | Stability to Hydrolysis |

|---|---|---|---|

| 1-(Chloromethyl)-4-(pentafluoroethoxy)benzene | Slow (electron-deficient ring) | Moderate (steric hindrance) | High (fluorine shielding) |

| 1-(Chloromethyl)-4-(heptyloxy)benzene | Fast (electron-rich ring) | Rapid (less steric bulk) | Low |

Biological Activity

1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

- Chemical Formula: C12H8ClF5O

- Molecular Weight: 296.64 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, its effects on cellular mechanisms and potential therapeutic applications are of particular interest.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

- Study Findings: A study demonstrated that related chlorinated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell membranes.

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of halogenated compounds have been documented:

- Cytotoxicity Assays: In vitro studies using human cell lines revealed that this compound exhibited dose-dependent cytotoxic effects .

- Carcinogenic Studies: Some related compounds have shown potential carcinogenic effects in animal models. For instance, studies on chloromethyl derivatives indicated a risk of tumor formation upon prolonged exposure .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Cytotoxicity | Dose-dependent effects | |

| Carcinogenicity | Limited evidence |

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several chlorinated aromatic compounds against common pathogens. The study reported that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Human Cell Lines

In vitro assays conducted on human liver carcinoma cells highlighted the cytotoxic potential of this compound. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene, and how can purity be ensured?

- Methodology : The compound can be synthesized via sequential functionalization of the benzene ring. First, introduce the pentafluoroethoxy group using fluorinated reagents (e.g., pentafluoroethyl iodide) under basic conditions (e.g., NaOH/K₂CO₃ in DMSO or acetonitrile) . Subsequent chloromethylation may employ chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl, with Lewis acid catalysts (e.g., ZnCl₂) . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity. Characterization by ¹⁹F/¹H NMR and GC-MS is critical to confirm structure and detect by-products .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests under ambient, refrigerated (4°C), and inert (argon) atmospheres should be conducted. Monitor degradation via HPLC over 30 days. The chloromethyl group is prone to hydrolysis; thus, storage in anhydrous solvents (e.g., THF) with molecular sieves is recommended. FT-IR can track hydrolysis by detecting OH stretches .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and chloromethyl (–CH₂Cl, δ ~4.5 ppm).

- ¹⁹F NMR : Detect pentafluoroethoxy (–OCF₂CF₃, δ -80 to -85 ppm).

- GC-MS : Confirm molecular ion ([M]⁺ at m/z 274) and fragmentation patterns (loss of Cl, –CF₂CF₃ groups).

- Elemental Analysis : Validate C, H, F, Cl ratios .

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the electronic properties and reactivity of the chloromethyl substituent?

- Methodology : Perform Hammett analysis using substituent constants (σₚ for –OCF₂CF₃ ≈ +0.7) to predict reaction rates. Compare nucleophilic substitution (e.g., SN2 with NaCN) kinetics against non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) can model electron-withdrawing effects on the chloromethyl group’s LUMO energy .

Q. What strategies mitigate by-product formation during chloromethylation?

- Data Contradiction Analysis : reports competing Friedel-Crafts alkylation with excess MOMCl, leading to di-substituted by-products. Optimize reagent stoichiometry (1:1.2 substrate:MOMCl) and use low temperatures (0–5°C) to suppress side reactions. LC-MS tracking of reaction intermediates is advised .

Q. How can this compound serve as an intermediate in medicinal chemistry?

- Methodology : The chloromethyl group enables cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement to introduce pharmacophores. For example, react with amines to form benzylamines (anticancer scaffolds) or with thiols for protease inhibitors. Fluorination enhances metabolic stability; test in vitro microsomal assays (t₁/₂ > 60 min) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : If asymmetric synthesis is required (e.g., chiral auxiliaries), use chiral GC/HPLC to monitor enantiomeric excess. Continuous flow reactors with immobilized catalysts (e.g., Pd/C) improve scalability and reduce racemization. Process analytical technology (PAT) ensures real-time quality control .

Key Notes

- Focus on peer-reviewed journals (e.g., J. Org. Chem.) and authoritative databases (PubChem, EPA DSSTox) .

- Fluorinated intermediates require specialized handling (e.g., HF-resistant glassware).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.